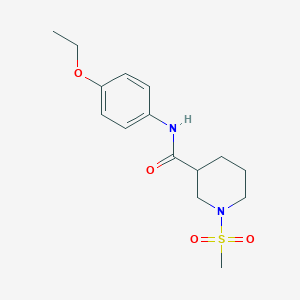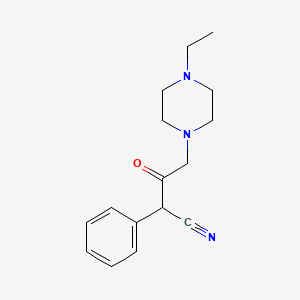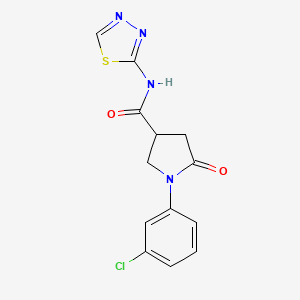
N-(4-ethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as MSVIII-19, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide involves the inhibition of certain enzymes that are essential for the growth and survival of cancer cells. Specifically, N-(4-ethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting HDACs, N-(4-ethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of HDAC activity, the induction of apoptosis (programmed cell death), and the suppression of tumor growth. Additionally, N-(4-ethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been found to have anti-inflammatory properties, which can reduce inflammation and pain associated with inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(4-ethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for cancer research and drug development. However, there are also limitations to using N-(4-ethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide in lab experiments. For example, the synthesis of N-(4-ethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is a complex process that requires expertise in organic chemistry and advanced laboratory techniques. Additionally, the compound may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-ethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. One potential area of focus is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide and its potential applications in various fields. Finally, the development of N-(4-ethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide derivatives with improved potency and selectivity could lead to the development of more effective cancer treatments.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has shown promising results in various scientific research applications. One of its primary uses is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells. Additionally, N-(4-ethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-21-14-8-6-13(7-9-14)16-15(18)12-5-4-10-17(11-12)22(2,19)20/h6-9,12H,3-5,10-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGOCNFYUCAFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204665 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4388415.png)



![N-[4-(4-morpholinyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B4388442.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4388444.png)
![2-(methylthio)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4388451.png)

![N-butyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4388471.png)

![3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4388484.png)
![N-[5-(benzoylamino)-2-methylphenyl]-4-chlorobenzamide](/img/structure/B4388493.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4388504.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4388507.png)